molecular formula C15H14BrNO3 B8501806 [3-Bromo-1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid CAS No. 62380-66-9

[3-Bromo-1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid

Cat. No. B8501806
CAS RN: 62380-66-9
M. Wt: 336.18 g/mol
InChI Key: VILPLZMONPLHCL-UHFFFAOYSA-N
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Patent
US04048191

Procedure details

To a stirred solution of 2.0g. (0.0078 moles) of 1-methyl- 5-(p-toluoyl)pyrrole-2-acetic acid in 40 ml. of glacial acetic acid is added dropwise a solution of 1.2g (0.0078 moles) of bromine in 3 ml. of glacial acetic acid. The mixture is stirred at room temperature for two hours, after which it is poured into 300 ml. of water, and the solid which forms is filtered off. Recrystallization from ether-hexane yields 3-bromo-1-methyl-5-(p-toluoyl) pyrrole-2-acetic acid as a white solid; m.p. 162°-164° C.
Quantity
0.0078 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)=[O:8])=[CH:5][CH:4]=[C:3]1[CH2:16][C:17]([OH:19])=[O:18].[Br:20]Br>C(O)(=O)C>[Br:20][C:4]1[CH:5]=[C:6]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)=[O:8])[N:2]([CH3:1])[C:3]=1[CH2:16][C:17]([OH:19])=[O:18]

Inputs

Step One
Name
Quantity
0.0078 mol
Type
reactant
Smiles
CN1C(=CC=C1C(=O)C1=CC=C(C=C1)C)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after which it is poured into 300 ml
FILTRATION
Type
FILTRATION
Details
of water, and the solid which forms is filtered off
CUSTOM
Type
CUSTOM
Details
Recrystallization from ether-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(N(C(=C1)C(=O)C1=CC=C(C=C1)C)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.